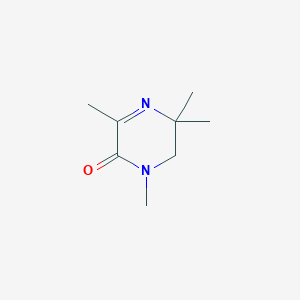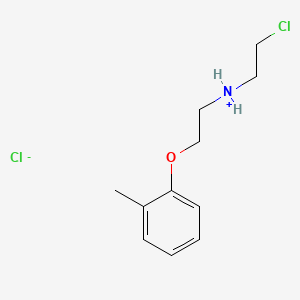
1,4-Dioxoquinoxalin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxoquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H6N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with two keto groups at positions 1 and 4, and a hydroxyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxoquinoxalin-6-ol can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid . Another method involves the cyclization of 2-nitroaniline with diethyl oxalate, followed by reduction and oxidation steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The hydroxyl group at position 6 can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Applications De Recherche Scientifique
1,4-Dioxoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumoral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Dioxoquinoxalin-6-ol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and DNA . This leads to cell lysis and death, making it effective against various pathogens. Additionally, its antitumoral activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific molecular pathways .
Comparaison Avec Des Composés Similaires
1,4-Dioxoquinoxalin-6-ol is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Quinoxaline-1,4-dioxide: Known for its antimicrobial and antitumoral properties.
2,3-Dihydroquinoxaline: Exhibits different reactivity due to the absence of keto groups.
6-Hydroxyquinoxaline: Similar structure but lacks the 1,4-dioxo functionality, leading to different chemical behavior.
These compounds share a common quinoxaline core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
7467-92-7 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
1,4-dioxidoquinoxaline-1,4-diium-6-ol |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H |
Clé InChI |
XHQGGASSODYMIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=[N+](C=C[N+](=C2C=C1O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


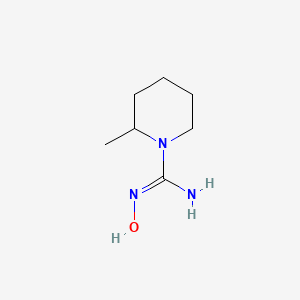
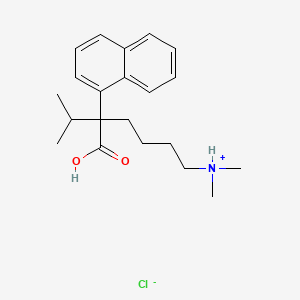
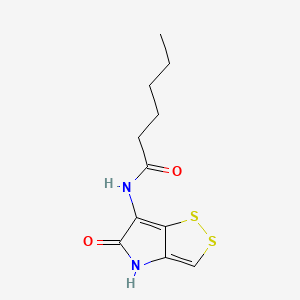
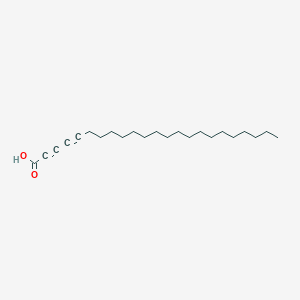
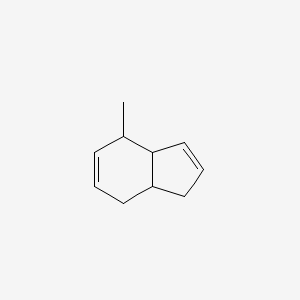
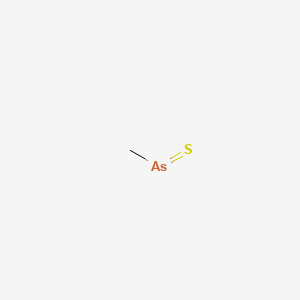

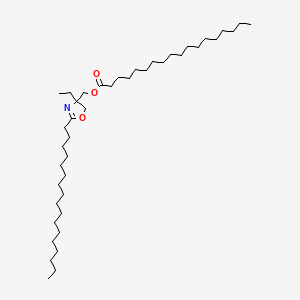
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
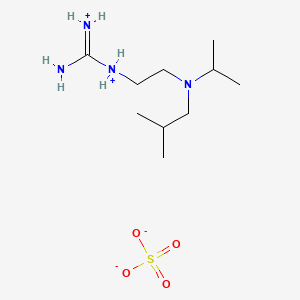
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
